3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of functional groups such as amino, phenyl, cyano, and ethoxy further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-aryl-2-cyanoacrylamides with dithiomalondianilide in hot ethanol in the presence of morpholine . This reaction yields the desired compound with moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano, to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets such as enzymes or receptors. The presence of functional groups like amino and cyano can facilitate binding to active sites, potentially inhibiting or modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides
- Polysubstituted 2-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides
Uniqueness
3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C17H14N4O2S |
---|---|
Molecular Weight |
338.4g/mol |
IUPAC Name |
3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H14N4O2S/c1-2-23-16-10(8-18)11(9-6-4-3-5-7-9)12-13(19)14(15(20)22)24-17(12)21-16/h3-7H,2,19H2,1H3,(H2,20,22) |
InChI Key |
FCHALNZTOAXTFV-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C(=C(S2)C(=O)N)N |
Canonical SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C(=C(S2)C(=O)N)N |
Origin of Product |
United States |
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